Sodium 2-(2-bromo-phenyl)ethanesulfonate
Overview
Description
Sodium 2-(2-bromo-phenyl)ethanesulfonate, also known as sodium 2-bromoethanesulfonate , is an organic compound with the chemical formula C₈H₁₀BrNaO₃S . It belongs to the class of sulfinates (RSO₂Na), which have gained prominence due to their versatile reactivity and multifaceted synthetic applications .
Synthesis Analysis
The preparation of sodium sulfinates involves various synthetic methods. Notably, sodium sulfinates serve as versatile building blocks for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Researchers have made remarkable advancements in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones using sodium sulfinates. These include vinyl sulfones, allyl sulfones, and β-keto sulfones .
Molecular Structure Analysis
The molecular formula of Sodium 2-(2-bromo-phenyl)ethanesulfonate is C₈H₁₀BrNaO₃S . Its structure consists of a bromophenyl group attached to an ethanesulfonate moiety. The sodium ion (Na⁺) balances the charge, resulting in a water-soluble compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Future Directions
Research on sodium sulfinates continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating site-selective reactions (such as C–H sulfonylation), and optimizing sustainable synthetic routes. Additionally, understanding their applications in catalysis and material science remains an exciting avenue for exploration .
properties
IUPAC Name |
sodium;2-(2-bromophenyl)ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYTOWIJWABC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-bromo-phenyl)ethanesulfonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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